Proxyphylline

Descripción

This compound is a methylxanthine and derivative of theophylline. This compound relaxes smooth muscles, particularly bronchial muscles. This xanthine most likely exerts its effect by inhibiting cAMP or cGMP phosphodiesterases, thereby increasing levels of the second messenger cAMP or cGMP intracellularly. Other mode of actions include an adenosine antagonistic effect on the activity of CD4 lymphocytes and mediator release from mast cells thereby decreasing lung sensitivity to allergens and other substances that cause inflammation. This compound also acts as a CNS stimulant and exerts a positive chronotropic and inotropic effect on the heart.

This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for airway obstruction.

Propiedades

IUPAC Name |

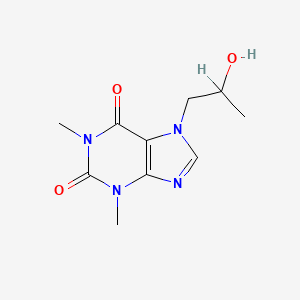

7-(2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O3/c1-6(15)4-14-5-11-8-7(14)9(16)13(3)10(17)12(8)2/h5-6,15H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHQZNGJUGFTGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023536 | |

| Record name | Proxyphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855655 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

603-00-9 | |

| Record name | Proxyphylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proxyphylline [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proxyphylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13449 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | proxyphylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | proxyphylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Proxyphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Proxyphylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROXYPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13G1DMN4P0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Proxyphylline: A Technical Guide for Researchers

An In-depth Examination of Phosphodiesterase Inhibition and Adenosine Receptor Antagonism

Proxyphylline, a xanthine derivative, primarily exerts its therapeutic effects in respiratory diseases through a dual mechanism of action: non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. This guide provides a detailed technical overview of these core mechanisms, supported by available quantitative data, experimental protocols, and visual representations of the key signaling pathways.

Phosphodiesterase Inhibition: Elevating Intracellular cAMP

The principal mechanism underlying the bronchodilatory effects of this compound is the inhibition of phosphodiesterase enzymes. PDEs are a superfamily of enzymes responsible for the degradation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, this compound leads to an accumulation of intracellular cAMP in airway smooth muscle cells.

Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, culminating in smooth muscle relaxation and bronchodilation. This signaling cascade is a cornerstone of its clinical efficacy in conditions like asthma and chronic obstructive pulmonary disease (COPD).[1]

Quantitative Data: Phosphodiesterase Inhibition

Quantitative data on the inhibitory activity of this compound against specific PDE isoenzymes is limited. However, studies on guinea-pig tracheal preparations have provided valuable insights into its overall PDE inhibitory potency.

| Compound | Preparation | Parameter | Value | Reference |

| This compound | Guinea-pig tracheal cAMP-phosphodiesterase | IC50 | ~40 µg/mL | [1] |

| Theophylline | Guinea-pig tracheal cAMP-phosphodiesterase | IC50 | ~40 µg/mL | [1] |

Table 1: Inhibitory Concentration (IC50) of this compound and Theophylline on cAMP-Phosphodiesterase.

Experimental Protocol: Determination of Phosphodiesterase Activity

The following is a generalized protocol for the determination of cAMP phosphodiesterase activity, based on methods used for xanthine derivatives.

Objective: To measure the in-vitro inhibition of cAMP phosphodiesterase by this compound.

Materials:

-

Guinea-pig tracheal tissue

-

Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

[³H]-cAMP (radiolabeled substrate)

-

This compound solutions of varying concentrations

-

Snake venom (containing 5'-nucleotidase)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Tissue Preparation: Tracheal smooth muscle is dissected from guinea pigs and homogenized in cold buffer. The homogenate is then centrifuged to obtain a supernatant containing the PDE enzymes.

-

Reaction Mixture: The reaction mixture is prepared containing the enzyme preparation, [³H]-cAMP, and varying concentrations of this compound or a vehicle control.

-

Incubation: The reaction is incubated at 37°C for a defined period to allow for the enzymatic conversion of [³H]-cAMP to [³H]-AMP.

-

Termination and Conversion: The reaction is terminated by boiling. Subsequently, snake venom is added to convert the [³H]-AMP to [³H]-adenosine.

-

Separation: The unreacted [³H]-cAMP is separated from the [³H]-adenosine by passing the mixture through an anion-exchange resin column. [³H]-cAMP binds to the resin, while [³H]-adenosine does not.

-

Quantification: The amount of [³H]-adenosine in the eluate is quantified by liquid scintillation counting.

-

Data Analysis: The percentage of PDE inhibition at each this compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Signaling Pathway: Phosphodiesterase Inhibition

Caption: this compound inhibits PDE, increasing cAMP levels and leading to bronchodilation.

Adenosine Receptor Antagonism

This compound also acts as an antagonist at adenosine receptors. Adenosine, an endogenous nucleoside, can cause bronchoconstriction in sensitive individuals, particularly those with asthma, by acting on A1 and A2B receptors in the airways. By blocking these receptors, this compound can mitigate adenosine-induced bronchoconstriction and reduce airway hyperresponsiveness.

Quantitative Data: Adenosine Receptor Binding Affinity

The binding affinity of this compound for different adenosine receptor subtypes has been characterized, although a complete profile is not extensively documented.

| Compound | Receptor Subtype | Parameter | Value | Reference |

| This compound | Adenosine A1 | Ki | 82 nM | [Source not explicitly cited in provided results] |

| This compound | Adenosine A2 | Ki | 850 µM | [Source not explicitly cited in provided results] |

Table 2: Binding Affinity (Ki) of this compound for Adenosine Receptors.

Experimental Protocol: Radioligand Binding Assay for Adenosine Receptors

The following is a generalized protocol for determining the binding affinity of a compound to adenosine receptors using a radioligand binding assay.

Objective: To determine the Ki of this compound for adenosine receptor subtypes.

Materials:

-

Cell membranes expressing the specific human adenosine receptor subtype (A1, A2A, A2B, or A3).

-

Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation fluid and counter.

Procedure:

-

Incubation: Cell membranes are incubated with the radioligand and varying concentrations of this compound in the assay buffer. A control group with only the radioligand and membranes is also included to determine total binding. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.

-

Equilibrium: The incubation is carried out at a specific temperature for a time sufficient to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway: Adenosine Receptor Antagonism

Caption: this compound blocks adenosine receptors, preventing adenosine-induced bronchoconstriction.

Functional Outcome: Bronchial Smooth Muscle Relaxation

The combined effects of PDE inhibition and adenosine receptor antagonism result in the relaxation of bronchial smooth muscle, leading to bronchodilation. The functional consequence of this compound's molecular actions can be quantified in vitro using isolated tracheal smooth muscle preparations.

Quantitative Data: Smooth Muscle Relaxation

| Compound | Preparation | Parameter | Value | Reference |

| This compound | Guinea-pig tracheal smooth muscle | Half-maximum relaxation | 100 µg/mL | [1] |

| Theophylline | Guinea-pig tracheal smooth muscle | Half-maximum relaxation | 25 µg/mL | [1] |

Table 3: Concentration for Half-Maximum Relaxation of Guinea-Pig Tracheal Smooth Muscle.

Experimental Protocol: In-Vitro Organ Bath for Bronchial Smooth Muscle Relaxation

The following is a generalized protocol for assessing the relaxant effect of this compound on isolated tracheal smooth muscle.

Objective: To measure the concentration-response relationship for this compound-induced relaxation of pre-contracted tracheal smooth muscle.

Materials:

-

Guinea-pig trachea

-

Krebs-Henseleit solution (physiological salt solution)

-

Bronchoconstrictor agent (e.g., histamine, carbachol)

-

This compound solutions of varying concentrations

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: The trachea is dissected from a guinea pig and cut into rings. The rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Equilibration: The tracheal rings are allowed to equilibrate under a resting tension for a specified period.

-

Contraction: A stable contraction is induced by adding a bronchoconstrictor agent to the organ bath.

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath. The relaxation response is recorded after each addition until a maximal response is achieved or the concentration range is exhausted.

-

Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by the constrictor agent. A concentration-response curve is plotted, and the concentration of this compound that produces 50% of the maximal relaxation (EC50) is determined.

Experimental Workflow: In-Vitro Bronchodilator Assay

Caption: Workflow for assessing the bronchodilator effect of this compound in vitro.

Conclusion

The mechanism of action of this compound is multifaceted, with the inhibition of phosphodiesterases and the antagonism of adenosine receptors being the core components. The resulting increase in intracellular cAMP and the blockade of adenosine-mediated bronchoconstriction work in concert to produce its clinically relevant bronchodilatory effects. Further research to delineate the specific PDE isoenzyme inhibition profile of this compound and to complete its adenosine receptor subtype binding affinity profile will provide a more refined understanding of its pharmacological actions and may guide the development of more targeted therapies for respiratory diseases.

References

In-Depth Pharmacological Profile of Proxyphylline: A Technical Guide for Researchers

An Overview of a Classic Xanthine Derivative for Respiratory and Cardiovascular Applications

Proxyphylline, a methylxanthine derivative of theophylline, has long been a subject of pharmacological interest for its bronchodilatory and cardiovascular effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals. The following sections detail its mechanism of action, pharmacodynamic and pharmacokinetic properties, and the experimental methodologies used to elucidate these characteristics.

Mechanism of Action

This compound exerts its pharmacological effects through two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1][2] These actions lead to a cascade of intracellular events culminating in its therapeutic effects.

Phosphodiesterase Inhibition

This compound is a non-selective inhibitor of phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDEs, this compound increases the intracellular concentrations of these second messengers. In bronchial smooth muscle, elevated cAMP levels lead to protein kinase A (PKA) activation, which in turn phosphorylates downstream targets, resulting in smooth muscle relaxation and bronchodilation.[1]

Adenosine Receptor Antagonism

This compound also acts as a non-selective antagonist at adenosine receptors (A1, A2A, A2B, and A3).[2] Adenosine, a naturally occurring nucleoside, can cause bronchoconstriction in sensitive individuals. By blocking adenosine receptors, this compound mitigates this effect, contributing to its bronchodilatory action.

A diagram illustrating the signaling pathway of this compound's primary mechanism of action is provided below.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily related to its bronchodilatory and cardiovascular actions.

Bronchodilation

Clinical studies have demonstrated the bronchodilatory effects of this compound in patients with asthma and chronic obstructive pulmonary disease (COPD). In a double-blind, crossover study involving asthmatic patients, oral sustained-release this compound (900 mg twice daily) significantly reduced the need for rescue bronchodilator aerosols compared to placebo.[3] Another study found that a plasma this compound concentration of approximately 13 µg/mL is the threshold for achieving a bronchodilator effect.[4]

Cardiovascular Effects

As a methylxanthine, this compound can exert positive chronotropic and inotropic effects on the heart, leading to an increased heart rate and force of contraction.[2] These effects are generally milder than those of theophylline.

The table below summarizes the key pharmacodynamic parameters of this compound.

| Parameter | Value | Species/Tissue | Reference |

| PDE Inhibition (IC50) | ~40 µg/mL | Guinea pig trachea | N/A |

| Tracheal Smooth Muscle Relaxation (EC50) | 100 µg/mL | Guinea pig trachea | N/A |

| Therapeutic Plasma Concentration | ~13 µg/mL | Human | [4] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy adults. The drug is well-absorbed after oral administration and is primarily eliminated through renal excretion.

The following table summarizes the key pharmacokinetic parameters of this compound in healthy adults.

| Parameter | Route | Value (Mean ± SD or Range) | Reference |

| Maximum Concentration (Cmax) | Oral (21 µmol/kg) | Not specified | [N/A] |

| Time to Maximum Concentration (Tmax) | Oral (21 µmol/kg) | 29 min | [N/A] |

| Bioavailability (F) | Oral | 1.09 (from serum), 1.05 (from urine) | [N/A] |

| Volume of Distribution (Vd) | Intravenous (29 µmol/kg) | 0.61 L/kg (0.53 - 0.72 L/kg) | [N/A] |

| Biological Half-life (t1/2) | Intravenous (29 µmol/kg) | 8.1 - 12.1 h (from serum), 8.3 - 12.6 h (from urine) | [N/A] |

| Total Body Clearance | Intravenous | Comparable to theophylline | [3] |

| Renal Clearance | Intravenous | 24% (18-29%) of the dose excreted unchanged in urine | [N/A] |

Experimental Protocols

This section provides an overview of the methodologies typically employed in the pharmacological evaluation of xanthine derivatives like this compound.

Phosphodiesterase Inhibition Assay

The inhibitory activity of this compound on PDE enzymes is determined using an in vitro assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various PDE isoforms.

Methodology:

-

Enzyme Preparation: Recombinant human PDE enzymes (e.g., PDE1-5) are used.

-

Substrate: Radiolabeled cAMP or cGMP (e.g., [³H]-cAMP) serves as the substrate.

-

Assay Procedure:

-

The PDE enzyme is incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of the radiolabeled substrate.

-

After a defined incubation period, the reaction is terminated.

-

The amount of hydrolyzed substrate (e.g., [³H]-AMP) is quantified using techniques like scintillation counting after separation from the unhydrolyzed substrate.

-

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

A diagram illustrating the workflow of a phosphodiesterase inhibition assay is provided below.

Adenosine Receptor Binding Assay

The affinity of this compound for adenosine receptor subtypes is determined using a competitive radioligand binding assay.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for adenosine receptor subtypes (A1, A2A, A2B, A3).

Methodology:

-

Receptor Preparation: Cell membranes expressing the specific adenosine receptor subtype are prepared.

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype is used (e.g., [³H]-DPCPX for A1 receptors).

-

Assay Procedure:

-

The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound and unbound radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters (representing bound radioligand) is measured by scintillation counting.

-

-

Data Analysis: The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

A diagram illustrating the workflow of a competitive radioligand binding assay is provided below.

Isolated Organ Bath Studies

The bronchodilatory effect of this compound can be assessed ex vivo using isolated tracheal smooth muscle preparations.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound for relaxing pre-contracted tracheal smooth muscle.

Methodology:

-

Tissue Preparation: Tracheal rings or strips are isolated from an appropriate animal model (e.g., guinea pig) and mounted in an organ bath containing a physiological salt solution.

-

Contraction: The tracheal muscle is pre-contracted with a spasmogen such as histamine or methacholine.

-

Drug Administration: Cumulative concentrations of this compound are added to the organ bath.

-

Measurement: The relaxation of the tracheal smooth muscle is measured isometrically using a force transducer.

-

Data Analysis: A concentration-response curve is constructed, and the EC50 and Emax values are determined.

Clinical Trials for Bronchodilation

The clinical efficacy of this compound as a bronchodilator is evaluated in patients with respiratory diseases.

Objective: To assess the effect of this compound on lung function in patients with asthma or COPD.

Methodology:

-

Study Design: Typically, a randomized, double-blind, placebo-controlled crossover or parallel-group design is used.

-

Patient Population: Patients with a confirmed diagnosis of asthma or COPD are recruited.

-

Intervention: Patients receive this compound or a placebo for a specified duration.

-

Outcome Measures: The primary outcome is typically the change in forced expiratory volume in one second (FEV1). Other measures may include forced vital capacity (FVC), peak expiratory flow (PEF), and symptom scores.

-

Spirometry: FEV1 and FVC are measured using a spirometer according to standardized guidelines (e.g., American Thoracic Society/European Respiratory Society guidelines). Measurements are typically taken before and after drug administration at various time points.

-

Data Analysis: The change in FEV1 from baseline is compared between the this compound and placebo groups.

Conclusion

This compound is a well-characterized methylxanthine derivative with a dual mechanism of action involving phosphodiesterase inhibition and adenosine receptor antagonism. Its primary pharmacological effects are bronchodilation and mild cardiovascular stimulation. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working with this and similar compounds. Further research to elucidate the specific PDE isoform and adenosine receptor subtype selectivity of this compound would provide a more complete understanding of its pharmacological profile.

References

- 1. Studies on an isolated innervated preparation of guinea-pig trachea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Phosphodiesterase Inhibition Mechanism of Proxyphylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxyphylline, a methylxanthine derivative of theophylline, exerts its primary pharmacological effects through the non-selective inhibition of phosphodiesterase (PDE) enzymes. This mechanism leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP), resulting in a cascade of downstream effects, most notably smooth muscle relaxation. This technical guide provides a comprehensive overview of the phosphodiesterase inhibition mechanism of this compound, including its effects on signaling pathways, quantitative data on its inhibitory activity in comparison to other non-selective xanthines, and detailed experimental protocols for assessing its efficacy.

Introduction

This compound is a bronchodilator utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic action is primarily attributed to its ability to inhibit phosphodiesterases, a superfamily of enzymes responsible for the degradation of cyclic nucleotides, namely cAMP and cyclic guanosine monophosphate (cGMP).[2] By inhibiting these enzymes, this compound elevates intracellular cAMP levels, leading to the relaxation of bronchial smooth muscle and subsequent improvement in airflow.[2] This guide delves into the core molecular mechanisms of this compound's action as a PDE inhibitor, providing a technical resource for researchers and professionals in drug development.

Signaling Pathway of Non-Selective Phosphodiesterase Inhibition

The primary mechanism of action of this compound involves the non-selective inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous signaling cascades.

An increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. In bronchial smooth muscle cells, this phosphorylation cascade leads to the sequestration of intracellular calcium and a decrease in the sensitivity of the contractile apparatus to calcium, ultimately resulting in smooth muscle relaxation and bronchodilation.

The following diagram illustrates the generalized cAMP signaling pathway and the point of intervention for non-selective PDE inhibitors like this compound.

Quantitative Data: Phosphodiesterase Inhibition Profile

The following table summarizes the IC50 values for theophylline and IBMX against various PDE subtypes.

| Phosphodiesterase Subtype | Theophylline IC50 (µM) | IBMX IC50 (µM) |

| PDE1 | - | 19[3] |

| PDE2 | - | 50[3] |

| PDE3 | - | 6.5 - 18[2][3][4][5] |

| PDE4 | 115 | 13 - 26.3[2][3][4][5] |

| PDE5 | - | 31.7 - 32[2][3][4][5] |

Note: The IC50 values can vary depending on the specific assay conditions and the source of the enzyme.

Experimental Protocols

This section details methodologies for key experiments to characterize the phosphodiesterase inhibition activity of compounds like this compound.

In Vitro Phosphodiesterase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against various PDE isoforms.

4.1.1. Principle

The assay measures the enzymatic activity of a specific PDE isoform in the presence of varying concentrations of an inhibitor. The activity is typically determined by quantifying the amount of hydrolyzed substrate (e.g., AMP or GMP) from a labeled cyclic nucleotide (e.g., [³H]-cAMP or [³H]-cGMP).

4.1.2. Materials

-

Purified recombinant human PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)

-

[³H]-cAMP or [³H]-cGMP

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Snake venom nucleotidase (from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex 1x8)

-

Scintillation cocktail

-

96-well microplates

-

Scintillation counter

4.1.3. Procedure

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the diluted test compound, and the purified PDE enzyme. Include control wells with no inhibitor (100% activity) and no enzyme (background).

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the reaction by adding the [³H]-cAMP or [³H]-cGMP substrate.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by heat inactivation (e.g., boiling for 2 minutes).

-

Cool the plate on ice.

-

Add snake venom nucleotidase to each well to convert the unhydrolyzed [³H]-cAMP/[³H]-cGMP to [³H]-adenosine/[³H]-guanosine.

-

Incubate at 30°C for 10 minutes.

-

Transfer the reaction mixture to columns containing the anion-exchange resin. The charged, unhydrolyzed substrate will bind to the resin, while the uncharged, hydrolyzed product will pass through.

-

Elute the hydrolyzed product with water.

-

Add a scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.

4.1.4. Data Analysis

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

The following diagram outlines the general workflow for a PDE inhibition assay.

Cellular cAMP Measurement Assay

This protocol describes a general method for measuring intracellular cAMP levels in response to treatment with a PDE inhibitor.

4.2.1. Principle

This assay quantifies the amount of cAMP in cell lysates, typically using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The level of cAMP is expected to increase in cells treated with a PDE inhibitor.

4.2.2. Materials

-

Cell line of interest (e.g., human airway smooth muscle cells)

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

Phosphodiesterase inhibitor (e.g., IBMX, as a positive control)

-

Cell lysis buffer

-

Commercial cAMP assay kit (ELISA or TR-FRET)

-

Microplate reader

4.2.3. Procedure

-

Seed cells in a multi-well plate and culture until they reach the desired confluency.

-

Treat the cells with varying concentrations of the test compound for a specified period. Include a vehicle control.

-

Lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit (ELISA or TR-FRET).

-

Read the absorbance or fluorescence on a microplate reader.

4.2.4. Data Analysis

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the concentration of cAMP in each sample based on the standard curve.

-

Plot the cAMP concentration against the concentration of the test compound.

The following diagram illustrates the logical relationship in a cellular cAMP measurement experiment.

Conclusion

This compound functions as a non-selective phosphodiesterase inhibitor, leading to an increase in intracellular cAMP levels and subsequent bronchodilation. While specific data on its inhibitory profile against individual PDE subtypes is limited, its mechanism of action is well-established and analogous to other non-selective xanthine derivatives like theophylline. The experimental protocols provided in this guide offer a framework for the detailed characterization of this compound and other novel PDE inhibitors, facilitating further research and development in this therapeutic area. A more comprehensive understanding of the selectivity profile of this compound would be beneficial for elucidating its full therapeutic potential and side-effect profile.

References

In Vitro Biological Activity of Proxyphylline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxyphylline, a methylxanthine derivative of theophylline, is primarily recognized for its bronchodilator properties in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its therapeutic effects are rooted in a multifaceted mechanism of action that can be elucidated through various in vitro models. This technical guide provides an in-depth exploration of the in vitro biological activity of this compound, focusing on its core molecular mechanisms, functional cellular effects, and the experimental protocols used for their characterization. The primary mechanisms include non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[4][5] These actions culminate in downstream effects such as smooth muscle relaxation and a mild anti-inflammatory response.[1][2] This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual diagrams of key pathways and workflows to support further research and development.

Core Mechanisms of Action

This compound exerts its biological effects primarily through two well-established mechanisms common to xanthine derivatives: phosphodiesterase (PDE) inhibition and adenosine receptor antagonism.

Phosphodiesterase (PDE) Inhibition

This compound acts as a non-selective inhibitor of phosphodiesterase (PDE) enzymes.[1][2] These enzymes are responsible for the degradation of cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE activity, this compound leads to an accumulation of intracellular cAMP and cGMP.[4] In bronchial smooth muscle cells, elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote muscle relaxation and bronchodilation.[3][6] This mechanism is considered the principal driver of its primary therapeutic effect.

Figure 1. this compound's PDE Inhibition Pathway.

Specific IC₅₀ values for this compound against individual PDE isoforms are not widely reported in peer-reviewed literature. However, its activity has been characterized in human lung tissue. For context, data for the related xanthine, theophylline, is included.

| Compound | Target | Tissue/Enzyme Source | Parameter | Value | Reference(s) |

| This compound | cAMP/cGMP PDE | Human Lung Tissue | Apparent Kᵢ | 0.06 - 0.7 mM (low cAMP) | [5] |

| This compound | cAMP/cGMP PDE | Human Lung Tissue | Apparent Kᵢ | 1.0 mM (high cAMP) | [5] |

| Theophylline | PDE (non-selective) | Human Basophils | IC₅₀ (Histamine Release) | 0.2 mM | [7] |

| Theophylline | PDE (non-selective) | Human Lung Mast Cells | IC₅₀ (Histamine Release) | 1.2 mM | [7] |

This protocol describes a common method for determining the IC₅₀ of a test compound against a specific PDE isoform.

1. Principle: The assay measures the activity of a PDE enzyme by detecting the conversion of a fluorescently labeled cAMP substrate (FAM-cAMP) to FAM-5'-AMP. A binding agent, which selectively binds to the linear monophosphate (5'-AMP), is added. When the fluorescent substrate is hydrolyzed by PDE, the resulting FAM-5'-AMP binds to this agent, causing an increase in fluorescence polarization (FP). An inhibitor will prevent this conversion, resulting in a low FP signal.

2. Materials:

-

Recombinant human PDE enzyme (e.g., PDE4B)

-

FAM-cAMP substrate

-

Assay Buffer (e.g., Tris-HCl based buffer with MgCl₂)

-

Binding Agent/Stop Solution

-

This compound and other test compounds

-

384-well, low-volume, black assay plates

-

Fluorescence plate reader with polarization filters

3. Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (<1%).

-

Enzyme Preparation: Dilute the recombinant PDE enzyme to the working concentration in cold assay buffer.

-

Assay Reaction:

-

Add 5 µL of the diluted compound solution to the wells of the 384-well plate.

-

Add 5 µL of the diluted enzyme solution to each well.

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding 10 µL of the FAM-cAMP substrate solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

-

Termination: Stop the enzymatic reaction by adding 10 µL of the stop solution containing the binding agent.

-

Measurement: Incubate for another 15-30 minutes to allow for binding equilibration. Measure the fluorescence polarization on a compatible plate reader (Excitation: ~485 nm, Emission: ~530 nm).

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to positive (no inhibitor) and negative (no enzyme) controls.

-

Plot percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using non-linear regression analysis.

-

Figure 2. Experimental workflow for an in vitro PDE inhibition assay.

Adenosine Receptor Antagonism

This compound is also characterized as an antagonist of adenosine A₁ and A₂ₐ receptors.[4][5] Adenosine is an endogenous nucleoside that modulates various physiological processes, including bronchoconstriction and inflammation. By blocking these receptors, this compound prevents adenosine from exerting its effects. Antagonism at A₁ receptors on airway nerves can inhibit acetylcholine release, while blocking A₂ receptors can modulate inflammatory cell function.[4] However, the contribution of adenosine receptor antagonism to the bronchodilatory effects of xanthines is debated, with some evidence suggesting it is not the primary mechanism.[8]

Figure 3. this compound's adenosine receptor antagonism.

| Compound | Target | Tissue/Enzyme Source | Parameter | Value | Reference(s) |

| This compound | A₁ / A₂ₐ Receptors | - | Kᵢ | Data Not Available | - |

| Theophylline | A₁ Receptor | Cultured Heart Cells | Kᵢ | 4880 nM (4.88 µM) | [9] |

This protocol outlines a standard method to determine the binding affinity (Kᵢ) of a test compound for a specific receptor subtype.

1. Principle: This assay measures the ability of an unlabeled test compound (this compound) to compete with a high-affinity radiolabeled ligand (e.g., [³H]DPCPX for A₁ receptors) for binding to a receptor population. The amount of radioactivity detected is inversely proportional to the affinity of the test compound.

2. Materials:

-

Cell membrane preparations from a cell line stably expressing the human adenosine receptor of interest (e.g., CHO or HEK293 cells).[2][4]

-

Radioligand (e.g., [³H]DPCPX).

-

This compound and other test compounds.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂).[4]

-

Wash Buffer (ice-cold assay buffer).

-

Non-specific binding agent (a high concentration of a known unlabeled ligand, e.g., theophylline).

-

Glass fiber filters and a cell harvester.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

3. Procedure:

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the following:

-

Cell membrane preparation.

-

A fixed concentration of radioligand (typically at or near its Kₔ value).

-

Varying concentrations of the unlabeled test compound (this compound).

-

Assay buffer to reach the final volume.

-

-

Control Wells:

-

Total Binding: Contains membranes and radioligand only (no competitor).

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a non-radiolabeled ligand to block all specific binding.

-

-

Incubation: Incubate the reactions for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 22-25°C) to reach binding equilibrium.[4]

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding at each concentration: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that displaces 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

-

Functional In Vitro Effects

The molecular mechanisms of this compound translate into measurable physiological effects at the cellular and tissue level, primarily smooth muscle relaxation and anti-inflammatory activity.

Smooth Muscle Relaxation

The most significant functional outcome of this compound's PDE inhibition is the relaxation of smooth muscle, particularly in the airways.[3] This effect can be quantified in ex vivo tissue preparations by measuring the reversal of induced contractions.

| Compound | Tissue | Measurement | Value | Reference(s) |

| This compound | Tracheal Smooth Muscle | Concentration for half-maximum relaxation | 100 µg/mL (~0.42 mM) | [5] |

This ex vivo technique is the gold standard for assessing the contractile and relaxant properties of compounds on smooth muscle tissue.[10]

1. Principle: A segment of airway tissue (e.g., tracheal ring) is suspended in a temperature-controlled, oxygenated physiological salt solution. The tissue is connected to a force transducer to measure isometric tension. After inducing a stable contraction with an agonist, the test compound is added cumulatively to measure its relaxant effect.

2. Materials:

-

Krebs-Henseleit physiological salt solution.

-

Isolated organ bath system with force-displacement transducers.

-

Data acquisition system.

-

Contractile agonist (e.g., Carbachol, Methacholine, Histamine).[11][12]

-

This compound and other test compounds.

-

Gas mixture (95% O₂, 5% CO₂).

3. Procedure:

-

Tissue Preparation:

-

Humanely euthanize the animal and dissect the trachea.

-

Place the trachea in cold, oxygenated Krebs solution.

-

Carefully clean away connective tissue and cut the trachea into 2-3 mm wide rings.

-

-

Mounting: Suspend each tracheal ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with Krebs solution maintained at 37°C and continuously bubbled with 95% O₂/5% CO₂.

-

Equilibration and Tensioning:

-

Allow the tissue to equilibrate for 60-90 minutes, replacing the Krebs solution every 15-20 minutes.

-

Apply a resting tension (e.g., 1.0 g) and allow the tissue to stabilize.

-

-

Viability Test: Induce a contraction with a high concentration of KCl to ensure tissue viability. Wash out and allow tension to return to baseline.

-

Contraction: Pre-contract the tissue with a submaximal concentration (e.g., EC₅₀-EC₇₀) of a contractile agonist like carbachol or histamine to produce a stable, sustained contraction.

-

Relaxation Curve: Once the contraction is stable, add this compound to the bath in a cumulative, stepwise manner (increasing concentrations). Allow the tissue to reach a steady-state response at each concentration before adding the next.

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the pre-contracted tension.

-

Plot the percent relaxation against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration causing 50% relaxation) and Eₘₐₓ (maximum relaxation effect).

-

Figure 4. Workflow for an isolated organ bath experiment.

Anti-Inflammatory and Immunomodulatory Effects

The ability of this compound to increase cAMP and antagonize adenosine receptors suggests it may possess anti-inflammatory properties.[1][4] Elevated cAMP can inhibit the function of various inflammatory cells, while adenosine receptor modulation can affect mediator release from mast cells and lymphocytes.[4][11] These effects can be investigated in vitro by measuring the inhibition of pro-inflammatory cytokine release from stimulated immune cells.

Direct data on this compound's inhibition of specific cytokines is sparse. Data for theophylline is provided to illustrate the expected activity of this class of compounds.

| Compound | Cell Type | Stimulus | Measured Effect | Value | Reference(s) |

| This compound | - | - | IC₅₀ for cytokine release | Data Not Available | - |

| Theophylline | Human Blood Monocytes | LPS | Inhibition of TNF-α release | Significant at 50-100 µM | [13] |

| Theophylline | Rat Alveolar Macrophages | LPS | Inhibition of TNF-α release | Significant at 100 µM | [13] |

This protocol details a method for quantifying the effect of a compound on the production of pro-inflammatory cytokines from immune cells.

1. Principle: Immune cells (e.g., macrophages or PBMCs) are stimulated in culture with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound. After incubation, the concentration of a specific cytokine (e.g., TNF-α, IL-6) released into the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

2. Materials:

-

Cell line (e.g., RAW 264.7 murine macrophages) or primary cells (e.g., human Peripheral Blood Mononuclear Cells, PBMCs).[14]

-

Complete cell culture medium.

-

Lipopolysaccharide (LPS).

-

This compound and other test compounds.

-

96-well cell culture plates.

-

Commercial ELISA kit for the cytokine of interest (e.g., human TNF-α).

-

Microplate reader.

3. Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁶ cells/mL) and allow them to adhere overnight.[14]

-

Compound Treatment: Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 1-2 hours.

-

Stimulation: Add LPS to the wells to a final concentration known to induce a robust cytokine response (e.g., 1 µg/mL).[14] Leave some wells unstimulated as a negative control.

-

Incubation: Incubate the plate for a period appropriate for the target cytokine's expression kinetics (e.g., 4-24 hours) at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.

-

ELISA:

-

Perform the ELISA according to the manufacturer's protocol. This typically involves:

-

Adding supernatants and standards to an antibody-coated plate.

-

Incubating to allow cytokine capture.

-

Washing the plate.

-

Adding a detection antibody.

-

Incubating and washing.

-

Adding a substrate to produce a colorimetric signal.

-

Stopping the reaction.

-

-

-

Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength.

-

Data Analysis:

-

Generate a standard curve from the absorbance readings of the known cytokine standards.

-

Calculate the concentration of the cytokine in each sample from the standard curve.

-

Determine the percent inhibition of cytokine release for each this compound concentration compared to the LPS-stimulated vehicle control.

-

Calculate the IC₅₀ value by plotting percent inhibition versus log[this compound] and fitting to a dose-response curve.

-

Conclusion

The in vitro biological activity of this compound is characterized by two primary molecular mechanisms: inhibition of phosphodiesterase enzymes and antagonism of adenosine receptors. These actions lead to measurable functional outcomes, most notably the relaxation of airway smooth muscle and potential anti-inflammatory effects. While this compound is a well-established therapeutic agent, this guide highlights a notable scarcity of publicly available, quantitative in vitro potency and affinity data (e.g., IC₅₀, Kᵢ) specific to the compound. The standardized protocols provided herein offer a framework for researchers to systematically characterize this compound and its derivatives, generate crucial comparative data, and further elucidate its pharmacological profile for future drug development and optimization efforts.

References

- 1. Tag-lite Adenosine A2A receptor Frozen & Labeled Cells, 200 Assay Points | Revvity [revvity.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Assay in Summary_ki [bindingdb.org]

- 5. Anti-inflammatory and analgesic properties of Polyphyllin VI revealed by network pharmacology and RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoprenaline and aminophylline relax bronchial smooth muscle by cAMP-induced stimulation of large-conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of different bronchodilators on airway smooth muscle responsiveness to contractile agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A contraction assay system using established human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Theophylline suppresses the release of tumour necrosis factor-alpha by blood monocytes and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Proxyphylline (CAS 603-00-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Proxyphylline (CAS 603-00-9), a xanthine derivative with significant applications in the pharmaceutical industry. This document consolidates critical data on its chemical and physical properties, pharmacological actions, and includes detailed experimental protocols for its synthesis, analysis, and biological evaluation.

Core Data Summary

This section summarizes the essential quantitative data for this compound, facilitating easy reference and comparison.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 603-00-9 | [1][2] |

| Molecular Formula | C₁₀H₁₄N₄O₃ | |

| Molecular Weight | 238.24 g/mol | [3] |

| IUPAC Name | 7-(2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione | [3] |

| Synonyms | 7-(2-Hydroxypropyl)theophylline, Proxifylline, Brontyl | [4] |

| Appearance | White to almost white crystalline powder or solid | [5] |

| Melting Point | 134-136 °C | [6] |

| 135.5 °C | [1] | |

| 135-136 °C | [2] | |

| Solubility | Water: 1 g in ~1 mL; Absolute Ethanol: 1 g in 14 mL; More soluble in boiling ethanol. | [2] |

| pKa (Predicted) | 14.55 ± 0.20 | [7] |

Table 2: Pharmacokinetic Parameters of this compound in Adults

| Parameter | Value | Reference |

| Time to Peak (Oral) | 29 min | [8] |

| Apparent Volume of Distribution | 0.61 L/kg | [8] |

| Biological Half-life (Serum) | 8.1 - 12.1 h | [8] |

| Biological Half-life (Urine) | 8.3 - 12.6 h | [8] |

Table 3: Toxicological Data of this compound

| Parameter | Value | Species | Reference |

| LD50 (Oral) | 460 mg/kg | Rat | [9] |

| LD50 (Oral) | 739 mg/kg | Mouse | [9] |

| LD50 (Intraperitoneal) | 445 mg/kg | Rat | [9] |

| LD50 (Intraperitoneal) | 505 mg/kg | Mouse | [9] |

| LD50 (Subcutaneous) | 410 mg/kg | Mouse | [9] |

Mechanism of Action

This compound's primary pharmacological effects stem from two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[3][10]

-

Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE enzymes, particularly PDE4, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP).[10] This inhibition leads to an increase in intracellular cAMP levels. In bronchial smooth muscle cells, elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets, leading to muscle relaxation and bronchodilation.[7]

-

Adenosine Receptor Antagonism: this compound also acts as an antagonist at adenosine receptors, particularly the A1 subtype.[6] By blocking the binding of adenosine, a bronchoconstrictor, this compound further contributes to the relaxation of airway smooth muscles.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of 7-(2-hydroxypropyl)theophylline involves the reaction of theophylline with propylene oxide.

Materials:

-

Theophylline

-

Propylene oxide

-

Potassium carbonate (K₂CO₃) or other suitable base

-

A phase-transfer catalyst (e.g., a quaternary ammonium salt)

-

Solvent (e.g., Dimethylformamide - DMF)

-

Hydrochloric acid (HCl) for neutralization

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

-

In a reaction vessel, dissolve theophylline and a catalytic amount of a phase-transfer catalyst in a suitable solvent such as DMF.

-

Add a base, such as potassium carbonate, to the mixture.

-

Slowly add propylene oxide to the reaction mixture at a controlled temperature.

-

Heat the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (indicated by the disappearance of the theophylline spot on TLC), cool the mixture to room temperature.

-

Neutralize the reaction mixture with a dilute solution of hydrochloric acid.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

Purification of this compound

The crude this compound can be purified by crystallization.[7]

Materials:

-

Crude this compound

-

Ethanol (EtOH), aqueous Methanol (MeOH), or Ethyl Acetate (EtOAc)

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol, aqueous methanol, or ethyl acetate).

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a general method for the analysis of bulk this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer (pH adjusted as needed)

-

This compound reference standard

Chromatographic Conditions (Example): [11]

-

Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 70:30 v/v). The exact ratio and pH should be optimized for best separation.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 272 nm

-

Column Temperature: Ambient

Procedure:

-

Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh a known amount of the bulk this compound sample and dissolve it in the mobile phase to a similar concentration as the working standards.

-

Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.

-

Quantification: Compare the peak area of the this compound in the sample chromatogram to the peak areas of the standards from the calibration curve to determine the purity or concentration.

High-Performance Thin-Layer Chromatography (HPTLC) Analysis

This protocol provides a general method for the quantification of this compound in pharmaceutical formulations.

Instrumentation:

-

HPTLC system with an automatic sample applicator and scanner

-

HPTLC plates pre-coated with silica gel 60 F₂₅₄

Reagents:

-

Toluene

-

Isopropyl alcohol

-

Acetic acid

-

This compound reference standard

Chromatographic Conditions (Example): [12]

-

Mobile Phase: Toluene:Isopropyl alcohol:Acetic acid (e.g., 12:12:1 v/v/v)

-

Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates

-

Detection Wavelength: 261 nm

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol). Prepare working standards by dilution.

-

Sample Preparation: Extract a known amount of the pharmaceutical formulation with a suitable solvent to dissolve the this compound. Filter the solution before application.

-

Application: Apply known volumes of the standard and sample solutions as bands onto the HPTLC plate using an automatic applicator.

-

Development: Develop the plate in a pre-saturated HPTLC chamber with the mobile phase.

-

Densitometric Analysis: After development, dry the plate and scan it at the detection wavelength using an HPTLC scanner.

-

Quantification: Correlate the peak areas of the sample to the calibration curve generated from the standards to determine the amount of this compound.

Phosphodiesterase IV (PDE4) Inhibition Assay

This protocol describes a fluorescence polarization (FP)-based assay to determine the inhibitory activity of this compound against PDE4.[7][13]

Materials:

-

Recombinant human PDE4 enzyme

-

Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

-

Assay buffer

-

Binding agent (to stop the reaction and bind to the product)

-

This compound test compound

-

Positive control (e.g., Roflumilast)

-

384-well plates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Assay Plate Preparation: Add the diluted compounds, positive control, and DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme Addition: Add diluted recombinant PDE4 enzyme to each well (except for "no enzyme" controls).

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Add the FAM-cAMP substrate solution to all wells to start the enzymatic reaction.

-

Enzymatic Reaction: Incubate the plate for a defined time (e.g., 60 minutes) at room temperature.

-

Reaction Termination: Add a binding agent to stop the reaction.

-

Final Incubation: Incubate the plate to allow the binding agent to capture the hydrolyzed substrate.

-

Data Acquisition: Measure the fluorescence polarization of each well.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

A1 Adenosine Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the A1 adenosine receptor.[9]

Materials:

-

Membrane preparation from cells expressing the human A1 adenosine receptor

-

Radioligand specific for the A1 receptor (e.g., [³H]DPCPX)

-

This compound test compound

-

Non-labeled A1 receptor antagonist (for determining non-specific binding, e.g., unlabeled DPCPX)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Assay Setup: In reaction tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For determining non-specific binding, use a high concentration of a non-labeled antagonist instead of this compound.

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percent specific binding against the log concentration of this compound to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.

References

- 1. benchchem.com [benchchem.com]

- 2. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jfda-online.com [jfda-online.com]

- 5. researchgate.net [researchgate.net]

- 6. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

- 10. RP-HPLC method for etophylline and theophylline in drugs. [wisdomlib.org]

- 11. asianpubs.org [asianpubs.org]

- 12. benchchem.com [benchchem.com]

- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]

An In-Depth Technical Guide to Proxyphylline (C10H14N4O3) for Researchers and Drug Development Professionals

An authoritative overview of the pharmacological properties, mechanism of action, and analytical methodologies for the xanthine derivative, Proxyphylline. This document provides a comprehensive resource for scientists and clinicians engaged in respiratory and cardiovascular research.

This compound, with the molecular formula C10H14N4O3, is a methylxanthine derivative of theophylline. It has been utilized clinically as a cardiac stimulant, vasodilator, and bronchodilator.[1] This technical guide delves into the core scientific studies on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows.

Core Pharmacological Profile

This compound exerts its physiological effects primarily through two mechanisms of action: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1][2][3][4][5][6][7]

As a phosphodiesterase inhibitor , this compound prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to an increase in their intracellular levels.[1][2][3][7] This elevation in second messengers results in the relaxation of smooth muscles, particularly in the bronchi, which is beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).[3][4]

As an adenosine receptor antagonist , this compound blocks the activity of adenosine receptors, which can contribute to its bronchodilatory and other pharmacological effects.[1][2][6][8] Beyond its effects on the respiratory system, this compound also acts as a central nervous system stimulant and has positive chronotropic and inotropic effects on the heart.[1][2][6]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various studies on this compound, providing a comparative overview of its potency and pharmacokinetic profile.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species/Tissue | Reference |

| PDE Inhibition (IC50) | |||

| cAMP-Phosphodiesterase | ~100 µg/mL | Guinea Pig Trachea | [5] |

| Adenosine Receptor Binding (Ki) | |||

| A1 Adenosine Receptor | 850 µM | Platelets | [8] |

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Route of Administration | Value | Reference |

| Half-life (t½) | Intravenous | 8.1 - 12.1 hours | [2] |

| Oral | 8.3 - 12.6 hours | [2] | |

| Volume of Distribution (Vd) | Intravenous | 0.61 L/kg | [2] |

| Time to Peak Plasma Concentration (Tmax) | Oral | 29 minutes | [2] |

| Bioavailability | Oral | ~100% | [2] |

| Renal Clearance | Intravenous / Oral | 24% of dose excreted unchanged | [2] |

Signaling Pathways and Experimental Workflows

Visualizations of the key signaling pathways affected by this compound and a typical experimental workflow for its analysis are provided below using the DOT language.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Determination of Phosphodiesterase (PDE) Inhibitory Activity in Guinea Pig Trachea

This protocol is a representative method for assessing the PDE inhibitory activity of compounds like this compound in tracheal smooth muscle.

1. Tissue Preparation:

-

Male Hartley guinea pigs are euthanized.

-

The trachea is dissected and placed in a physiological salt solution.

-

The tracheal muscle is isolated and homogenized in a buffer solution.

-

The homogenate is centrifuged, and the supernatant containing the PDE enzymes is collected.

2. PDE Assay:

-

The assay is conducted in a reaction mixture containing the tracheal enzyme preparation, a buffer, and cyclic nucleotides (cAMP or cGMP) as substrates.

-

Various concentrations of this compound are added to the reaction mixture.

-

The reaction is initiated and incubated at a controlled temperature.

-

The amount of remaining cyclic nucleotide is quantified, often using radioimmunoassay or other sensitive detection methods.

3. Data Analysis:

-

The percentage of PDE inhibition is calculated for each concentration of this compound.

-

The IC50 value, the concentration of the drug that inhibits 50% of the enzyme activity, is determined from the dose-response curve.

Pharmacokinetic Study of this compound in Healthy Volunteers

This protocol outlines a typical design for a clinical study to determine the pharmacokinetic profile of this compound.

1. Study Design:

-

A crossover study design is often employed, where healthy adult volunteers receive both intravenous and oral formulations of this compound in different study periods, separated by a washout period.

2. Drug Administration:

-

Intravenous (IV): A single dose of this compound is administered as an intravenous infusion over a specified period.

-

Oral: A single oral dose of a this compound tablet or solution is administered with a standardized volume of water.

3. Blood Sampling:

-

Blood samples are collected into heparinized tubes at predefined time points before and after drug administration (e.g., 0, 15, 30, 60 minutes, and 2, 4, 6, 8, 12, 24 hours).

-

Plasma is separated by centrifugation and stored frozen until analysis.

4. Bioanalytical Method (HPLC):

-

This compound concentrations in plasma samples are determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[3][4]

-

Sample Preparation: Plasma proteins are precipitated using an organic solvent (e.g., acetonitrile or methanol), followed by centrifugation. The supernatant is then injected into the HPLC system.[3][4]

-

Chromatographic Conditions: A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The flow rate and detection wavelength are optimized for this compound.[3][4]

5. Pharmacokinetic Analysis:

-

Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and area under the curve (AUC).

Isolated Guinea Pig Trachea Relaxation Assay

This ex vivo experiment is used to assess the bronchodilatory effect of this compound.

1. Tissue Preparation:

-

Guinea pig tracheas are isolated and cut into rings or strips.

-

The tracheal preparations are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

2. Contraction Induction:

-

The tracheal smooth muscle is pre-contracted with a contractile agent such as histamine or carbachol to induce a stable tonic contraction.

3. Drug Application:

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

4. Measurement of Relaxation:

-

Changes in the isometric tension of the tracheal muscle are recorded using a force transducer.

-

The relaxant effect of this compound is expressed as a percentage of the pre-contraction induced by the contractile agent.

5. Data Analysis:

-

Concentration-response curves are constructed, and the EC50 value (the concentration of the drug that produces 50% of the maximal relaxation) is determined.

This guide provides a foundational understanding of this compound for research and development professionals. The presented data and protocols are intended to facilitate further investigation into the therapeutic potential of this and related xanthine derivatives.

References